molecular formula C31H32N8O5.5HCl B1574466 Pyridostatin pentahydrochloride

Pyridostatin pentahydrochloride

Cat. No.: B1574466
M. Wt: 778.94
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Non-Canonical DNA/RNA Secondary Structures in Genome Regulation

Beyond the canonical double-stranded helix, nucleic acids can fold into a variety of alternative conformations known as non-canonical or secondary structures. frontiersin.org These structures, which include G-quadruplexes, i-motifs, triplexes, and hairpins, are formed through alternative hydrogen bonding patterns like Hoogsteen and Wobble base pairs. frontiersin.org Guanine-rich sequences in DNA and RNA have the propensity to form G-quadruplexes (G4s), which are four-stranded structures. asm.org These structures are composed of stacked G-tetrads, which are square-planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. wikipedia.orgnih.gov The stability of G4 structures is enhanced by the presence of a central monovalent cation, most notably potassium (K+), which sits (B43327) in the channel between the G-tetrads. wikipedia.org

G-quadruplexes can be formed from one (intramolecular), two (bimolecular), or four (tetramolecular) separate nucleic acid strands. wikipedia.org Their topology can vary, described as parallel or antiparallel depending on the orientation of the strands. asm.org These structures are not randomly distributed throughout the genome but are found in key regulatory regions. nih.gov In eukaryotes, they are notably present in telomeres, the protective caps (B75204) at the ends of chromosomes, and in the promoter regions of numerous genes, including many oncogenes. wikipedia.orgresearchgate.net The formation of these structures is dynamic and can be influenced by cellular processes like transcription, which can generate the single-stranded DNA necessary for folding. nih.gov

The presence of G4 structures has significant implications for genome regulation. They are implicated in a wide array of crucial biological processes, including the regulation of gene transcription and translation, DNA replication, and the maintenance of genome stability. nih.govresearchgate.net By forming in promoter regions, G4s can act as regulatory elements, influencing the binding of transcription factors and controlling gene expression. researchgate.netresearchgate.net The formation of G4s can also pose challenges to cellular machinery, acting as roadblocks to DNA replication forks, which can lead to genomic instability and DNA damage if not properly resolved. nih.govnih.gov Furthermore, G4 structures in RNA (RNA G4s) can regulate mRNA processing, localization, and protein translation. nih.govnih.gov The strong evolutionary conservation of G4-forming sequences suggests they serve vital functions in cellular life. nih.gov

Overview of G-Quadruplex Ligands in Chemical Biology Research

The discovery of G-quadruplexes in critical genomic locations, such as oncogene promoters and telomeres, has established them as attractive targets for therapeutic intervention, particularly in oncology. researchgate.netresearchgate.net This has spurred the development of small molecules, known as G-quadruplex ligands, designed to specifically recognize, bind to, and stabilize these structures. researchgate.netresearchgate.net The general strategy is that stabilizing a G4 structure in a gene's promoter can repress its transcription, or stabilizing G4s in telomeres can interfere with telomere maintenance, leading to cellular senescence or apoptosis. researchgate.netrsc.org

G-quadruplex ligands commonly feature a large, flat aromatic core that allows them to interact with the planar G-tetrads through π-π stacking interactions. researchgate.net They also often possess positively charged side chains that interact with the negatively charged grooves and loops of the G-quadruplex structure, enhancing binding affinity and selectivity over duplex DNA. researchgate.net

The field of chemical biology has seen the design and synthesis of a diverse array of G4 ligands, from natural products to purely synthetic compounds. researchgate.net Research has focused on improving the selectivity and potency of these ligands, aiming for molecules that can not only distinguish G4s from other nucleic acid structures but also potentially differentiate between various G4 topologies. researchgate.net Pyridostatin (B1662821) is a well-studied synthetic G4 ligand that has been instrumental in validating the biological roles of G-quadruplexes and serves as a key tool in the field. nih.govnih.govnih.gov The development of these ligands provides powerful chemical tools to probe G4 biology and offers a promising avenue for the development of novel therapeutic agents against diseases like cancer. researchgate.netnih.gov

Properties

Molecular Formula

C31H32N8O5.5HCl

Molecular Weight

778.94

Synonyms

4-(2-Aminoethoxy)N2,N6-bis[(4-(2-aminoethoxy)-2-quinolinyl]-2,6-pyridinecarboxamide pentahydrochloride

Origin of Product

United States

Pyridostatin Pentahydrochloride

Historical Context of Pyridostatin Research

The journey of pyridostatin research began with the broader investigation into G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. For decades, the existence of these structures in living mammalian cells was a subject of active research. nih.gov The development of small molecules capable of selectively interacting with G-quadruplexes became a crucial step in understanding their biological significance.

Pyridostatin was designed as a highly selective G-quadruplex binding small molecule, engineered to target these polymorphic structures irrespective of sequence variability. nih.govglpbio.com Its design was a key advancement, allowing researchers to probe the function of G-quadruplexes with greater precision. Early studies with pyridostatin demonstrated its anti-proliferative effects and its ability to induce dysfunctional telomeres, the protective caps (B75204) at the ends of chromosomes known to be rich in G-quadruplex forming sequences. nih.govnih.gov These initial findings laid the groundwork for its use as a tool to explore the consequences of G-quadruplex stabilization in human cells.

Pyridostatin as a Probe in Nucleic Acid Research

The high specificity of pyridostatin for G-quadruplexes has made it an invaluable tool for elucidating their roles in various cellular mechanisms. acs.org Research has shown that by stabilizing G-quadruplex structures, pyridostatin can induce DNA damage and trigger cell-cycle arrest, providing insights into the cellular DNA damage response. nih.govoup.comresearchgate.net

Detailed research findings have revealed that pyridostatin's interaction with G-quadruplexes is not limited to telomeres. Chromatin immunoprecipitation sequencing (ChIP-Seq) analysis has shown that pyridostatin-induced DNA damage occurs at gene bodies containing clusters of G-quadruplex forming sequences. nih.gov This has led to the understanding that pyridostatin can modulate the expression of genes containing these sequences, including proto-oncogenes like SRC. nih.gov For instance, treatment with pyridostatin has been observed to reduce SRC protein levels and inhibit cellular motility in breast cancer cells, validating SRC as a target. nih.govmedchemexpress.com

Further investigations have highlighted the intricate mechanisms of pyridostatin's action. It has been found to cause replication- and transcription-dependent DNA damage. medchemexpress.comembopress.org The stabilization of G-quadruplexes by pyridostatin can impede the progression of DNA and RNA polymerases, leading to the stalling of replication forks and transcription machinery. oup.comembopress.orgnih.gov This can result in the formation of DNA double-strand breaks (DSBs). oup.comnih.govaging-us.com

The cellular response to pyridostatin-induced damage involves the activation of DNA repair pathways. oup.com Studies have shown that in cells with compromised DNA repair mechanisms, such as those deficient in BRCA1 or BRCA2, the effects of pyridostatin are more pronounced. embopress.org This has opened avenues for investigating synthetic lethality strategies in cancer research.

Moreover, pyridostatin has been utilized to study the role of G-quadruplexes in neuronal cells. Research has demonstrated that pyridostatin can induce neurotoxicity and downregulate the transcription of genes critical for DNA repair, such as Brca1, by stabilizing G-quadruplex structures in their promoter regions. nih.govaging-us.comnih.gov These findings suggest that G-quadruplexes play a role in regulating transcription in neurons and could be implicated in neurodegenerative processes. aging-us.comnih.gov

The structural basis of pyridostatin's specific binding to G-quadruplexes has also been a subject of investigation. Solution structures have revealed that the molecule's rigid aromatic core and flexible side chains work in synergy to achieve high affinity and selectivity for G-quadruplexes through a combination of spatial matching and adaptive interactions. acs.org

Synthetic Methodologies and Chemical Derivatization of Pyridostatin

Chemical Synthesis Pathways of Pyridostatin (B1662821)

The synthesis of Pyridostatin is a multi-step process that centers around the construction of its characteristic N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold. nih.gov A prevalent synthetic route involves the coupling of pyridine-based building blocks with quinoline-based counterparts. nih.govresearchgate.net

Key starting materials for this synthesis include chelidamic acid or pyridine-2,6-dicarbonyl dichloride. researchgate.net The core scaffold is typically assembled through sequential coupling reactions. For instance, one common method involves the condensation of 2,6-diaminopyridine (B39239) with aromatic aldehydes in the presence of an acidic catalyst and a solvent like dimethyl sulfoxide (B87167) (DMSO). The resulting product is then purified using techniques such as recrystallization or chromatography.

A particularly efficient method for coupling the quinoline (B57606) and pyridine (B92270) components utilizes Ghosez's reagent, which has been shown to be facile and high-yielding. nih.gov This approach offers flexibility, allowing for the introduction of diverse functional groups either before or after the assembly of the main scaffold. nih.gov

Rational Design Principles for Pyridostatin Analogues

The design of Pyridostatin analogues is guided by several key principles aimed at enhancing their interaction with G-quadruplex structures and improving their biological activity. nih.govnih.gov The core tenet of this design strategy is to maintain the central N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold while systematically modifying the peripheral substituents. nih.govresearchgate.net

The fundamental design considerations include:

Planar and Flexible Conformation: The molecule is designed to adopt a flat yet flexible shape, facilitated by an internal hydrogen-bonding network. This allows it to adapt to the diverse and dynamic nature of various G-quadruplex structures. nih.gov

Optimal Aromatic Surface Electron Density: The electronic properties of the aromatic surface are fine-tuned through the introduction of different substituents, such as alkoxy or halogen groups. This optimization enhances the π-π stacking interactions between the molecule and the G-tetrads of the G-quadruplex. nih.govacs.org

Cationic Side Chains: The presence of cationic side chains is a crucial feature. These charged groups can interact favorably with the negatively charged phosphate (B84403) backbone of the DNA, thereby increasing the binding affinity for G-quadruplexes. acs.orgresearchgate.net

Nitrogen Lone Pairs: Free nitrogen lone pairs on the molecule can coordinate with water molecules or sequester monovalent cations like potassium, which helps to lock the molecule into a flat conformation that is conducive to binding with G-quartets. nih.gov

Structural studies have revealed that the rigid aromatic rings of Pyridostatin, connected by flexible amide bonds, can adaptively match the G-tetrad planes, enhancing π-π stacking and leading to specific recognition of G4 structures. nih.govacs.org Furthermore, the aliphatic amine side chains can adjust their conformation to interact with the phosphate backbone through hydrogen bonding and electrostatic interactions, further increasing the affinity for G4s. nih.govacs.orgresearchgate.net

Diversification Strategies for Pyridostatin Scaffold Modifications

A variety of strategies have been employed to diversify the Pyridostatin scaffold, leading to the synthesis of a wide range of analogues with altered properties. nih.gov These modifications aim to explore structure-activity relationships and potentially enhance selectivity for specific G-quadruplexes or improve cellular uptake. nih.govresearchgate.net

One common approach is the systematic variation of the side chains attached to the quinoline rings. nih.govresearchgate.net This includes altering the length and chemical functionalities of these chains, introducing different cationic, neutral, or even glycosidic groups. nih.gov

Another strategy involves modifying the pyridine core itself. For example, the introduction of a chlorine atom onto the pyridine ring has been explored to potentially influence interactions with the G-quadruplex loops or alter the electron density of the core structure, which may provide additional selectivity over duplex DNA. nih.gov

Furthermore, "click chemistry," specifically the copper-modified Huisgen cycloaddition, has proven to be a valuable tool for late-stage derivatization of the Pyridostatin scaffold. nih.gov This reaction allows for the efficient introduction of complex functionalities, such as sugar moieties, onto the molecule. nih.gov The ability to introduce diverse and complex functional features both before and after the assembly of the main scaffold provides significant flexibility to the synthetic scheme. nih.gov

Molecular Recognition and Biophysical Interactions of Pyridostatin

Stabilization of G-Quadruplex DNA Structures

Pyridostatin (B1662821) demonstrates a potent ability to stabilize G-quadruplex DNA structures. nih.govnih.gov It is designed to bind selectively to G4 DNA, which is found in key genomic regions like telomeres and oncogene promoters. This binding stabilizes the four-stranded G-quadruplex structure, making it resistant to the unwinding activity of DNA polymerases and helicases. msstate.edu The stabilization can lead to the inhibition of critical biological processes such as transcription and replication at these sites. msstate.edusemanticscholar.org

The interaction of Pyridostatin with G-quadruplex DNA is characterized by a strong binding affinity, with a dissociation constant (Kd) reported to be 490 nM. medkoo.com This stabilization is further quantified by a significant increase in the melting temperature (ΔTm) of G4 DNA structures in the presence of the compound. FRET melting assays have shown that Pyridostatin can increase the melting temperature by more than 20°C, indicating a substantial stabilizing effect. This stabilization is thought to trigger DNA damage responses and can induce cell cycle arrest, particularly in cancer cells where G-quadruplex dynamics are crucial for uncontrolled proliferation. msstate.edumedkoo.com Studies have shown that by stabilizing G4 structures, Pyridostatin can downregulate the transcription of certain genes, such as the proto-oncogene SRC and the DNA repair gene Brca1. medchemexpress.comaging-us.com

Stabilization of G-Quadruplex RNA Structures

In addition to its well-documented effects on G-quadruplex DNA, Pyridostatin is also capable of targeting and stabilizing G-quadruplex structures formed by RNA. medchemexpress.comnih.gov RNA G-quadruplexes are found in various regions of RNA molecules, including 5' and 3' untranslated regions (UTRs) and within coding sequences, where they play roles in regulating translation, RNA localization, and stability.

While Pyridostatin is considered a good generic binder for both DNA and RNA G-quadruplexes, derivatives have been developed to achieve higher specificity. nih.gov For instance, a derivative known as carboxypyridostatin (cPDS) has been shown to exhibit a remarkable preference for RNA G-quadruplexes, specifically the telomeric repeat-containing RNA (TERRA), over its DNA counterparts. nih.gov The ability of Pyridostatin itself to interact with RNA G4s underscores its versatility as a G4-stabilizing agent, capable of influencing not only genomic DNA but also post-transcriptional gene regulation. nih.govnih.gov

Mechanisms of G-Quadruplex Binding and Ligand-DNA/RNA Interactions

The high-affinity and selective binding of Pyridostatin to G-quadruplexes is a result of a combination of specific molecular interactions. The molecule's unique architecture, featuring a central pyridine-2,6-dicarboxamide scaffold flanked by quinolinyl groups, allows it to adapt to the diverse topologies of G-quadruplexes. nih.gov Structural studies have revealed a multi-faceted binding mode that maximizes contact with the G4 structure. nih.govacs.org

A primary mechanism driving the interaction between Pyridostatin and G-quadruplexes is the π-π stacking of its planar aromatic core with the G-tetrads. acs.orgresearchgate.net The rigid, aromatic rings of the Pyridostatin molecule align with the flat surface of the guanine (B1146940) quartets that form the core of the G-quadruplex. nih.govsemanticscholar.org This end-stacking interaction is a common feature for many G4-binding ligands and contributes significantly to the binding affinity and stabilization of the G4 structure. semanticscholar.org The flexible amide bonds linking the rigid aromatic rings of Pyridostatin allow it to adapt its conformation to match the G-tetrad planes effectively, thereby enhancing these crucial stacking interactions. acs.orgresearchgate.net

Beyond the interactions of the side chains, specific hydrogen bonds form between the core of the Pyridostatin molecule and the G-quadruplex. acs.orgresearchgate.net Solution structures have shown that the N-H groups of the amide bonds in Pyridostatin can form hydrogen bonds with the O6 carbonyl groups of the guanines within the G-tetrad. nih.govacs.orgrcsb.org This interaction is distinct from that of many other G4 ligands and contributes to the high affinity and specificity of Pyridostatin. nih.govacs.org In silico modeling has also suggested the formation of multiple hydrogen bonds between the ligand and the G-quadruplex DNA. researchgate.net This network of hydrogen bonds, in conjunction with π-π stacking and electrostatic interactions, creates a highly stable complex.

Selectivity Profiles for G-Quadruplexes versus Duplex DNA

A key feature of Pyridostatin and its analogues is their high selectivity for G-quadruplex structures over canonical double-stranded DNA (dsDNA). nih.gov This selectivity is crucial for its potential use as a targeted agent, as non-specific binding to the vastly more abundant duplex DNA in the genome could lead to widespread, off-target effects. nih.gov

Biophysical studies, such as FRET melting assays, have demonstrated that while Pyridostatin significantly stabilizes G-quadruplex DNA, it has a minimal effect on the melting temperature of duplex DNA. This selectivity is attributed to the unique structural and electrostatic features of the G-quadruplex, such as the planar G-tetrads and distinct groove structures, which are recognized by Pyridostatin but are absent in B-form duplex DNA. semanticscholar.orgacs.org The design of Pyridostatin, with its flat aromatic surface and flexible, charged side chains, is optimized for interaction with the specific topology of G-quadruplexes. semanticscholar.orgnih.gov This high degree of selectivity has been consistently observed across various studies and for a range of Pyridostatin analogues, making it a valuable tool for specifically probing G-quadruplex functions in a cellular context. nih.gov

Cellular and Molecular Mechanisms of Action of Pyridostatin

Induction of Replication- and Transcription-Dependent DNA Damage

Pyridostatin's primary mechanism of action involves the induction of DNA damage that is contingent on the cellular processes of replication and transcription. medchemexpress.comnih.gov By stabilizing G-quadruplex structures, pyridostatin (B1662821) creates physical impediments that interfere with the progression of DNA and RNA polymerases along the DNA template. nih.gov This interference leads to replication fork stalling and transcriptional arrest, which in turn triggers cellular DNA damage responses. embopress.org

Formation of DNA Double-Strand Breaks

A significant consequence of pyridostatin-induced G4 stabilization is the formation of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. pnas.orgacs.org The stalling of replication forks and transcription machinery can lead to the collapse of these complexes, resulting in the physical breakage of the DNA backbone. nih.gov The formation of DSBs is a hallmark of pyridostatin activity and has been observed in various cell types, including cancer cells and primary neurons. aging-us.comembopress.org Evidence for DSB formation is primarily derived from the detection of the phosphorylated form of histone H2AX, known as γH2AX, which accumulates at sites of DNA damage and serves as a reliable biomarker for DSBs. researchgate.netpnas.org Studies have demonstrated a significant increase in γH2AX foci in cells treated with pyridostatin. nih.gov

Activation of DNA Damage Response Signaling Pathways

The induction of DSBs by pyridostatin triggers a robust activation of the DNA Damage Response (DDR), a complex network of signaling pathways that detects and responds to DNA lesions. pnas.org Upon sensing DSBs, key sensor proteins, including Ataxia Telangiectasia Mutated (ATM) and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), are recruited to the damage sites and activated. nih.govpnas.org

Activated ATM and DNA-PKcs, in turn, phosphorylate a multitude of downstream effector proteins to orchestrate a coordinated cellular response. pnas.org This includes the phosphorylation of the checkpoint effector kinase Chk1 and the transcriptional repressor KAP1 (Ser-824). researchgate.netnih.gov The activation of these pathways is crucial for initiating cell cycle arrest, promoting DNA repair, or, if the damage is too severe, inducing apoptosis. researchgate.net The table below summarizes key proteins involved in the DDR activated by pyridostatin.

ProteinFunction in DDRActivation by Pyridostatin
γH2AX Marker of DNA double-strand breaksIncreased phosphorylation (Ser-139) researchgate.netnih.gov
ATM Primary sensor and transducer of DSB signalsActivated pnas.org
DNA-PKcs Key kinase in non-homologous end joining repairActivated nih.gov
Chk1 Checkpoint kinase involved in cell cycle arrestPhosphorylated (Ser-345) researchgate.netnih.gov
KAP1 Transcriptional repressor involved in chromatin remodelingPhosphorylated (Ser-824) researchgate.netnih.gov
RPA Replication protein A, involved in DNA replication and repairPhosphorylated (Ser-4/8) researchgate.netnih.gov

Modulation of Cell Cycle Progression

The activation of the DDR by pyridostatin-induced DNA damage has profound effects on the regulation of the cell cycle, leading to arrest at specific checkpoints and, in some cases, the initiation of programmed cell death.

Cell Cycle Arrest Induction (e.g., G2 Phase Accumulation)

A predominant cellular response to pyridostatin treatment is the induction of cell cycle arrest, primarily in the G2 phase. researchgate.net This G2/M checkpoint arrest is a protective mechanism that prevents cells with damaged DNA from entering mitosis, thereby allowing time for DNA repair. pnas.org The arrest is mediated by the activated DDR pathways, particularly the ATM/Chk1 axis. researchgate.net Fluorescence-activated cell sorting (FACS) analysis of pyridostatin-treated cells consistently shows a significant accumulation of the cell population in the G2 phase of the cell cycle. researchgate.net This checkpoint-dependent arrest is a direct consequence of the DNA damage inflicted by the compound. researchgate.net

Promotion of Apoptosis in Cellular Models

When DNA damage is extensive and cannot be efficiently repaired, cells may undergo apoptosis, or programmed cell death. nih.gov While many cells can survive long-term incubation with pyridostatin by remaining in a state of cell cycle arrest, treatment for extended periods (72 hours or longer) can lead to the induction of apoptosis in some cellular models. researchgate.netnih.gov A key indicator of apoptosis is the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair and cell death. researchgate.net The detection of cleaved PARP-1 in pyridostatin-treated cells provides evidence for the activation of the apoptotic cascade. researchgate.netnih.gov

Impact on Telomere Integrity and Function

In addition to its effects on genomic DNA, pyridostatin also targets the G-quadruplex structures present in telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov Telomeric DNA consists of repetitive G-rich sequences that are prone to G4 formation. The stabilization of these telomeric G4s by pyridostatin can lead to telomere dysfunction. nih.govnih.gov

Telomeric G-Quadruplex Stabilization

G-quadruplexes are prevalent in telomeric regions, which are the protective caps at the ends of chromosomes. oup.com Pyridostatin and its analogues have demonstrated a high ability to stabilize telomeric G-quadruplex DNA. nih.govresearchgate.net This stabilization is a key aspect of its mechanism, distinguishing it from other structurally related G-quadruplex interacting molecules. nih.gov The interaction involves the planar aromatic rings of Pyridostatin stacking on the G-tetrad planes of the quadruplex, while flexible amide bonds facilitate hydrogen bonding with guanine (B1146940) bases. evitachem.com This binding is highly selective for G-quadruplex structures over standard double-stranded DNA. nih.govresearchgate.net While Pyridostatin was designed to target telomeric G-quadruplexes, evidence suggests it also interacts with non-telomeric G4s, indicating a broader range of genomic targets. nih.govoup.com

Telomere Dysfunction Induction

The stabilization of telomeric G-quadruplexes by Pyridostatin leads to the induction of telomere dysfunction. nih.govnih.govresearchgate.net This occurs because the stabilized G4 structures interfere with the binding of essential telomere-associated proteins, collectively known as the shelterin complex. msstate.edu Specifically, Pyridostatin has been shown to compete for binding with the G-overhang binding protein POT1 (Protection of Telomeres 1). nih.gov This disruption of the shelterin complex exposes the telomere ends, which the cell can misinterpret as a double-stranded DNA break. msstate.edu Consequently, a DNA damage response (DDR) is activated at the telomeres, a hallmark of telomere dysfunction. nih.govmsstate.edu This response includes the phosphorylation of histone H2AX (to form γH2AX) and the activation of checkpoint kinases. msstate.eduresearchgate.net

G-Overhang Shortening and Cellular Senescence

A direct consequence of telomere dysfunction induced by G-quadruplex stabilizing agents is the progressive shortening of telomeres, particularly the 3' G-rich overhang (G-overhang). nih.govnih.gov Studies using analogues of Pyridostatin have demonstrated that exposure to these compounds leads to a time-dependent decrease in the telomeric G-overhang length in cancer cells. nih.gov This G-overhang degradation, coupled with the persistent DNA damage response at telomeres, contributes to the induction of cellular senescence. nih.govresearchgate.net Senescence is a state of irreversible growth arrest. nih.govresearchgate.net Long-term treatment of cancer cells with Pyridostatin analogues results in a growth arrest that is accompanied by the appearance of a senescent phenotype, characterized by enlarged cell size and expression of senescence-associated β-galactosidase. nih.govnih.govresearchgate.net This suggests that inducing accelerated senescence through telomere disruption is a key mechanism by which these compounds inhibit tumor cell growth. nih.gov

Regulation of Gene Expression via G-Quadruplexes

Beyond telomeres, G-quadruplex forming sequences are also found in the promoter and regulatory regions of many genes, including a significant number of proto-oncogenes and genes involved in DNA repair. oup.comnih.govnih.gov By stabilizing these G4 structures, Pyridostatin can act as a modulator of gene expression, typically leading to transcriptional repression. evitachem.com The stabilized G-quadruplex can act as a physical block to the transcriptional machinery, stalling DNA polymerase and downregulating gene expression. nih.govaging-us.comresearchgate.net

Modulation of Proto-oncogene Expression (e.g., SRC, c-MYC, KRAS)

Pyridostatin has been shown to effectively modulate the expression of several key proto-oncogenes that contain G-quadruplex forming sequences in their promoter regions. oup.comnih.govnih.gov

SRC: A primary target of Pyridostatin is the proto-oncogene SRC. nih.govtocris.com Treatment with Pyridostatin leads to a significant reduction in SRC protein levels and a corresponding decrease in SRC-dependent cellular motility in breast cancer cells. nih.govevitachem.comtocris.com Chromatin immunoprecipitation sequencing (ChIP-Seq) analysis has confirmed that Pyridostatin induces DNA damage markers (γH2AX) at the SRC gene locus, which is rich in potential G-quadruplex sequences. nih.govresearchgate.net

c-MYC: The promoter of the c-MYC oncogene contains a well-characterized nuclease hypersensitivity element (NHE-III1) that forms G-quadruplex structures and is critical for the gene's expression. msstate.edu Stabilization of these G-quadruplexes by small molecules is known to decrease c-MYC expression. nih.gov Pyridostatin has been studied for its interaction with c-MYC G-quadruplexes, suggesting its potential to downregulate this important oncogene. msstate.edu

KRAS: The promoter of the KRAS proto-oncogene also contains G-quadruplex motifs that act as negative regulators of its expression. nih.govnih.gov Small molecules that stabilize these structures have been shown to significantly decrease KRAS expression. nih.gov

The table below summarizes the effect of Pyridostatin on the expression of these proto-oncogenes.

Proto-oncogeneG4 LocationEffect of Pyridostatin StabilizationReference
SRC Gene BodyDownregulation of mRNA and protein levels nih.govresearchgate.net
c-MYC PromoterDownregulation of expression msstate.edunih.gov
KRAS PromoterDownregulation of expression nih.gov

Influence on mRNA Levels of Specific Targets

Pyridostatin's influence extends to the mRNA levels of various other genes, indicating a complex and widespread impact on the transcriptome. oup.comnih.gov A proteomics study in HeLa cells revealed that Pyridostatin treatment significantly downregulated 22 proteins and upregulated 16 proteins. oup.comnih.gov

Detailed analysis has shown specific effects on certain transcripts:

SRC: Quantitative RT-PCR analysis demonstrated that Pyridostatin treatment can reduce SRC mRNA levels by over 95%. researchgate.net

BRCA1: In neuronal cells, Pyridostatin was found to downregulate BRCA1 mRNA levels when normalized against a stable loading control like TBP mRNA. nih.gov

Housekeeping Genes: Interestingly, Pyridostatin was also found to downregulate the mRNA levels of commonly used housekeeping genes such as actin and GAPDH, but not TBP. nih.gov This highlights the importance of careful selection of internal controls when studying the effects of G4-stabilizing agents.

The table below presents data on the modulation of mRNA levels of specific genes by Pyridostatin from a study on MRC-5-SV40 cells.

Gene TargetChange in mRNA Level after Pyridostatin TreatmentReference
SRC >95% reduction researchgate.net
Other γH2AX-positive genes Downregulated researchgate.net
Control genes Mostly unaffected researchgate.net

Compound List

Effects on Pre-mRNA Splicing Machinery

Pyridostatin pentahydrochloride, a potent stabilizer of G-quadruplex (G4) structures, has been shown to influence the intricate process of pre-mRNA splicing. This cellular mechanism is responsible for excising non-coding introns and ligating coding exons to produce mature messenger RNA (mRNA) mdpi.com. The stabilization of G4s by Pyridostatin in specific genomic regions, particularly near splice junctions, can interfere with the normal functioning of the splicing machinery, leading to alterations in gene expression.

G-Quadruplex Enrichment at Splice Junctions and Its Implications

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. Research has revealed a notable enrichment of potential G4-forming sequences near the splice sites of genes nih.gov. The stabilization of these structures by ligands such as Pyridostatin has significant implications for the splicing process.

Analysis of G4 distribution in human HEK-293T cells treated with Pyridostatin demonstrated a pronounced enrichment of G4 structures relative to both the 3' and 5' splice sites nih.gov. This enrichment suggests that G4s are not randomly distributed but are instead strategically located where they can influence splice site recognition and selection by the spliceosome, the large RNA-protein complex that carries out splicing mdpi.com. The stabilization of these G4 structures by Pyridostatin can act as a physical impediment, stalling or altering the progression of the splicing machinery. This interference can lead to the inclusion or exclusion of specific exons, thereby modifying the final mRNA transcript nih.gov.

A study analyzing G4-seq data, which maps G4 formation genome-wide, confirmed this enrichment. The data showed a more significant accumulation of G4 peaks at splice junctions in cells treated with Pyridostatin compared to those treated with potassium (K+), another G4-stabilizing agent, indicating the potent effect of Pyridostatin in vivo nih.gov. In the human genome, it is estimated that 31% of genes have a G4 motif near at least one splice site within a 100-base pair distance nih.gov.

Indirect Modulation of Alternative Splicing Events

The stabilization of G-quadruplexes by Pyridostatin at splice junctions can indirectly modulate alternative splicing, a process that allows a single gene to code for multiple proteins. By altering the accessibility of splice sites to the splicing machinery, Pyridostatin can influence which exons are included in the mature mRNA.

Research has demonstrated a significant association between the presence of G4s and dynamic changes in splicing in response to cellular stimuli nih.gov. For instance, in neuronal cells undergoing depolarization, a stimulus that induces widespread changes in gene expression, alternative splicing events were found to be associated with the presence of G4s near splice sites nih.gov. This suggests that G4 structures are regulatory elements in alternative splicing. By stabilizing these structures, Pyridostatin can hijack this natural regulatory mechanism, leading to aberrant splicing patterns.

The consequences of this modulation can be profound, potentially leading to the production of non-functional proteins or proteins with altered functions. For example, in the context of cancer, altering the splicing of genes involved in cell cycle control or apoptosis could contribute to the anti-proliferative effects of Pyridostatin. One study noted that the Brca1 gene, crucial for DNA repair, has two known alternatively spliced RNA products and contains several putative G-quadruplex-forming sequences within its introns and coding sequence aging-us.comnih.gov. Stabilization of these G4s by Pyridostatin could potentially affect its splicing and subsequent function nih.gov.

Activation of Innate Immune Responses

Beyond its effects on splicing and transcription, a critical mechanism of action for Pyridostatin involves the activation of the innate immune system. This response is primarily triggered by the DNA damage that results from the stabilization of G-quadruplexes, which can interfere with DNA replication and repair processes nih.govembopress.orgembopress.org.

cGAS/STING Pathway Activation in Cellular Models

A key pathway in the innate immune system is the cGAS/STING pathway, which functions to detect the presence of cytosolic DNA—a danger signal that can indicate pathogen infection or cellular damage researchgate.netyoutube.com. The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA, leading to the synthesis of the second messenger cGAMP youtube.comyoutube.com. cGAMP then binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum youtube.comyoutube.com. This activation triggers a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, mounting an anti-viral or anti-tumor immune response youtube.comyoutube.com.

Research has demonstrated that Pyridostatin treatment can trigger the activation of the cGAS/STING pathway in various cellular models, particularly in cancer cells with deficiencies in DNA repair, such as those with BRCA1 or BRCA2 mutations nih.govembopress.org. The DNA damage and genomic instability caused by Pyridostatin lead to the accumulation of cytoplasmic DNA fragments, which are then sensed by cGAS nih.govresearchgate.net.

Studies in BRCA2-deficient cells showed that Pyridostatin treatment led to a clear increase in the phosphorylation of IRF3 and STAT1, key downstream effectors in the STING pathway nih.gov. This activation correlated with an increased transcription of interferon-stimulated genes (ISGs) like IFIT1, IFIT2, and ISG15 nih.gov. The activation of this pathway appears to be a crucial component of Pyridostatin's anti-tumor activity, especially in tumors that are already vulnerable due to defects in DNA repair nih.govembopress.org.

The table below summarizes findings from a study on BRCA2-deficient H1299 cells treated with Pyridostatin, illustrating the activation of the cGAS/STING pathway.

Marker of cGAS/STING ActivationObservation in Pyridostatin-Treated BRCA2-deficient CellsReference
Phosphorylation of IRF3 (Ser386)Increased levels observed over time with treatment. nih.gov
Phosphorylation of STAT1 (Tyr701)Increased levels observed. nih.gov
mRNA Levels of Interferon-Stimulated Genes (IFIT1, IFIT2, ISG15)Substantial increase detected by quantitative RT-PCR. nih.gov
Correlation with DNA Damage (KAP1 Ser824 phosphorylation)Activation of cGAS/STING pathway correlated with increased DNA damage markers. nih.gov

This activation of an innate immune response within the tumor microenvironment suggests that Pyridostatin's efficacy may not solely rely on direct cytotoxicity but also on its ability to stimulate an anti-tumor immune attack nih.gov.

Preclinical Research Applications of Pyridostatin

In Vitro Studies in Cancer Cell Lines

In the laboratory setting, pyridostatin (B1662821) has been extensively studied for its effects on various human cancer cell lines. Research has consistently shown that pyridostatin can induce DNA damage, trigger cell cycle arrest, and ultimately lead to growth inhibition in cancer cells. medchemexpress.comresearchgate.net Its mechanism of action is primarily linked to the stabilization of G-quadruplex structures, which are found in key regulatory regions of the genome, including oncogene promoters and telomeres. medchemexpress.comrndsystems.com By locking these structures in place, pyridostatin creates obstacles for the cellular machinery responsible for DNA replication and gene expression. medchemexpress.com

Studies have demonstrated that pyridostatin treatment leads to an accumulation of cells in the G2 phase of the cell cycle and activates DNA damage response pathways. researchgate.net This indicates that the stabilization of G-quadruplexes by pyridostatin generates a level of DNA damage that cancer cells cannot easily resolve, thereby inhibiting their proliferation. researchgate.net Furthermore, pyridostatin has been shown to reduce the protein levels of the proto-oncogene Src and inhibit Src-dependent cellular motility in human breast cancer cells. medchemexpress.com

Differential Sensitivity in BRCA1/2-Deficient Cellular Models

A significant area of in vitro research has focused on the differential sensitivity of cancer cells with specific genetic vulnerabilities to pyridostatin. Notably, cells deficient in the breast cancer susceptibility proteins 1 and 2 (BRCA1 and BRCA2) have shown heightened sensitivity to pyridostatin. nih.govnih.gov BRCA1 and BRCA2 are critical components of the homologous recombination (HR) pathway, a major DNA repair mechanism for double-strand breaks. nih.gov

In the absence of functional BRCA1 or BRCA2, cells become reliant on alternative, often more error-prone, DNA repair pathways. nih.gov Pyridostatin-induced stabilization of G-quadruplexes leads to replication fork stalling and the formation of DNA double-strand breaks. nih.govnih.gov In BRCA1/2-deficient cells, the inability to efficiently repair this damage through HR results in synthetic lethality, a phenomenon where the combination of two genetic or chemical perturbations leads to cell death, while each perturbation alone is viable. nih.gov This selective toxicity makes pyridostatin a promising candidate for targeting tumors with BRCA1/2 mutations. nih.govnih.gov

Interactions with DNA Repair Inhibitors (e.g., PARP Inhibitors, DNA-PKcs Inhibitors)

Building on the concept of synthetic lethality, researchers have explored the in vitro interactions of pyridostatin with inhibitors of other DNA repair pathways. A key finding is the synergistic effect observed when pyridostatin is combined with inhibitors of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs). nih.govnih.govembopress.org DNA-PKcs is a crucial component of the canonical non-homologous end joining (C-NHEJ) pathway, another major route for repairing DNA double-strand breaks. nih.govnih.gov

Studies have shown that in BRCA1/2-deficient cells, the DNA damage inflicted by pyridostatin can be repaired to some extent by the C-NHEJ pathway. nih.govnih.gov By inhibiting DNA-PKcs with compounds like NU-7441, this escape route is blocked, leading to a significant increase in unrepaired DNA breaks and enhanced cell killing. nih.govembopress.orgresearchgate.net This synergistic interaction suggests that a combination of pyridostatin and a DNA-PKcs inhibitor could be a potent therapeutic strategy for BRCA-mutated cancers. nih.govembopress.org

Furthermore, research has compared the effects of pyridostatin to those of poly (ADP-ribose) polymerase (PARP) inhibitors, another class of drugs that exploit HR deficiencies. nih.gov While both target BRCA-deficient cells, pyridostatin has demonstrated efficacy in models that have developed resistance to PARP inhibitors, indicating a distinct mechanism of action and a potential to overcome this form of drug resistance. nih.govnih.gov

In Vivo Research in Animal Models (e.g., Xenograft Studies)

The promising in vitro findings have led to the evaluation of pyridostatin in various preclinical animal models, primarily using xenografts, where human tumor cells are implanted into immunocompromised mice. researchgate.netnih.govyoutube.com These in vivo studies are crucial for assessing the anti-tumoral efficacy and potential for therapeutic development of a compound.

Anti-tumoral Efficacy in Specific Genetic Contexts

In vivo studies have corroborated the in vitro findings regarding the specific activity of pyridostatin against tumors with BRCA1/2 deficiencies. nih.govnih.gov Xenograft models established from BRCA1- or BRCA2-deficient cancer cells have shown significant sensitivity to pyridostatin treatment, with tumor growth being effectively inhibited. nih.gov The anti-tumor effect of pyridostatin in these models was found to be comparable to that of the PARP inhibitor talazoparib. nih.gov

Importantly, pyridostatin has also demonstrated anti-tumor efficacy in patient-derived xenograft (PDX) models that had acquired resistance to PARP inhibitors. nih.govnih.gov This highlights the potential of pyridostatin to treat BRCA1-deficient tumors that have stopped responding to existing targeted therapies. nih.gov Immunohistochemical analyses of these tumors revealed increased levels of the DNA damage marker γH2AX, confirming that pyridostatin exerts its anti-tumor effect in vivo by inducing DNA damage. nih.gov

Evaluation of Combination Strategies in Preclinical Settings

The synergistic interactions observed in vitro have been successfully translated into preclinical in vivo settings. The combination of pyridostatin with the DNA-PKcs inhibitor NU-7441 has been shown to be highly effective in suppressing the growth of BRCA1/2-deficient tumors in animal models. nih.govembopress.org

Furthermore, a three-drug combination of pyridostatin, the DNA-PKcs inhibitor NU-7441, and paclitaxel, a commonly used chemotherapy agent, has demonstrated the ability to effectively suppress or even eradicate BRCA1- or BRCA2-deficient tumors. nih.govnih.gov This triple combination represents a promising therapeutic strategy for BRCA-mutated cancers. nih.gov Paclitaxel is known to potentiate the in vivo toxicity of pyridostatin, further enhancing the anti-cancer activity of the combination. nih.govnih.gov These findings underscore the potential of pyridostatin-based combination therapies for clinical development. nih.gov

Research in Neurodegenerative Disease Models

Beyond its applications in oncology, pyridostatin is also being investigated in the context of neurodegenerative diseases. This research stems from the discovery that G-quadruplexes can form in genes implicated in these disorders and may play a role in their pathogenesis. nih.gov

A key area of focus is the C9orf72 gene, where a GGGGCC hexanucleotide repeat expansion is the most common genetic cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). embopress.orgnih.govnih.govmdpi.com The RNA transcribed from this expanded repeat can form stable G-quadruplex structures, leading to the production of toxic dipeptide repeat proteins and the sequestration of essential RNA-binding proteins. nih.govembopress.org Small molecules that bind to these G-quadruplexes, such as pyridostatin, have been shown in vitro and in vivo (in Drosophila models) to reduce the levels of toxic dipeptide repeat proteins and alleviate some of the pathological features associated with C9orf72 FTD/ALS. embopress.org

Additionally, research in cultured primary neurons has shown that pyridostatin can induce DNA damage and downregulate the transcription of the Brca1 gene. nih.govnih.govresearchgate.net This suggests that the stabilization of G-quadruplexes by pyridostatin can impact neuronal homeostasis and may have implications for understanding the molecular mechanisms of neurodegeneration. nih.gov These studies open up new avenues for exploring G-quadruplexes as potential therapeutic targets in neurodegenerative disorders. nih.govnih.gov

Effects on Neuronal Genome Integrity

The maintenance of genome integrity is crucial for the survival and function of postmitotic cells like neurons. mdpi.com The stabilization of G-quadruplex structures by pyridostatin has been shown to challenge this stability, leading to DNA damage.

Research in primary cultured neurons has demonstrated that pyridostatin induces the formation of DNA double-strand breaks (DSBs). nih.govaging-us.comresearchgate.net This effect is dose-dependent and can lead to neurotoxicity, neurite retraction, and synaptic loss. aging-us.com The accumulation of DSBs is a significant threat to neuronal homeostasis. aging-us.com Studies have shown that pyridostatin treatment leads to the activation of DNA damage markers such as γH2AX and 53BP1 in cultured neurons. aging-us.com

Furthermore, pyridostatin's impact on genome integrity is linked to its influence on DNA repair mechanisms. The compound has been found to downregulate the transcription of the Brca1 gene, which is critical for the repair of DSBs. nih.govaging-us.com This suggests a dual mechanism where pyridostatin not only induces damage by stabilizing G4 structures, which can stall replication and transcription machinery, but also hampers the cell's ability to repair that damage. aging-us.com Ectopically increasing BRCA1 protein levels was shown to mitigate the DNA damage induced by pyridostatin, highlighting the importance of this repair protein in maintaining neuronal genome integrity. aging-us.com

A study also revealed that pyridostatin treatment upregulates the E3 ubiquitin ligase Pirh2. nih.gov Overexpression of Pirh2 was found to promote the formation of DNA double-strand breaks, suggesting another pathway through which G4 stabilization can lead to genomic instability in neurons. nih.gov This Pirh2-dependent mechanism involves the downregulation of the RNA helicase DDX21, which is known to unfold G4 structures, leading to an increase in G4-DNA levels in the nucleolus and subsequent DNA damage. nih.gov

Role in Transcriptional Regulation in Neurons

Pyridostatin's ability to stabilize G-quadruplexes has been utilized to elucidate the role of these structures in regulating gene expression in neurons. G4 structures are prevalent in gene promoter regions and are believed to act as regulatory elements. By stabilizing these structures, pyridostatin can modulate the transcription of associated genes.

A genome-wide gene expression analysis (RNA-Seq) performed on primary cultured neurons treated with pyridostatin identified 901 differentially expressed genes out of nearly 18,745 measured. nih.govcapes.gov.br Of these, 505 genes were downregulated and 396 were upregulated. nih.gov This broad impact underscores the significance of G4s as a mechanism for transcriptional regulation in neuronal cells. nih.gov The affected genes belong to various networks, including those regulating p53 signaling, immune response, learning and memory, and cellular senescence. nih.govcapes.gov.br

One of the key findings was the downregulation of the Brca1 gene at the transcriptional level. aging-us.comresearchgate.net Analysis of the Brca1 gene promoter revealed the presence of a putative G-quadruplex-forming sequence. aging-us.com An in vitro gel shift assay confirmed that a G-quadruplex-specific antibody can bind to a synthetic oligonucleotide corresponding to this sequence, suggesting that pyridostatin likely stabilizes a G4 structure in the Brca1 promoter to inhibit its transcription. nih.govaging-us.com

Interestingly, the study that identified the upregulation of Pirh2 also noted that Pirh2 itself is part of the p53 signaling network and is upregulated by pyridostatin, indicating a complex feedback loop in the neuronal response to G4 stabilization. nih.gov These findings collectively demonstrate that pyridostatin is a valuable chemical tool for identifying genes regulated by G-quadruplexes and for exploring the transcriptional consequences of G4 stabilization in neurons. aging-us.comnih.gov

Utility as a Chemical Probe for G-Quadruplex Isolation and Profiling

Beyond studying its direct cellular effects, pyridostatin has been adapted into sophisticated chemical probes for the isolation and analysis of G-quadruplexes and their associated proteins. These approaches provide direct evidence for the formation of G4s in cells and help to unravel their molecular interactions.

Small-Molecule-Mediated G-Quadruplex Affinity Isolation from Cells

To confirm the existence of G-quadruplexes in a cellular context and to map their locations, researchers developed a method analogous to chromatin immunoprecipitation (ChIP). nih.gov This technique utilizes a modified version of pyridostatin to selectively isolate G4 structures from human cells. nih.govnih.gov

A synthetic probe was created based on the pyridostatin scaffold, incorporating a biotin (B1667282) affinity tag connected by a hydrophilic linker. nih.gov This design allows the molecule to bind to G-quadruplexes within the cell, after which the cells are lysed and the biotin-tagged G4-DNA complexes can be "pulled down" or isolated using streptavidin-coated beads. nih.govresearchgate.net The isolated DNA can then be released and analyzed by methods such as polymerase chain reaction (PCR) or sequencing. nih.gov

This methodology was successfully used to isolate telomeric DNA, providing strong evidence that G-quadruplexes form in the telomeres of human cells. nih.govresearchgate.net The probe demonstrated high selectivity for G-quadruplex structures over more common double-stranded DNA. nih.govrsc.org The ability of this pyridostatin-derived probe to isolate specific DNA sequences folded into G4 structures from a complex cellular environment represents a significant advance in studying these non-canonical structures in vivo. nih.gov

Table 1: Features of Pyridostatin-Based G-Quadruplex Affinity Probe

Feature Description Reference
Scaffold Based on N,N'-bis(2-quinolinyl)pyridine-2,6-dicarboxamide (pyridostatin) for G4 binding. nih.gov
Affinity Tag Biotin moiety for affinity capture. nih.gov
Functionality Enables selective isolation of G-quadruplex motifs from human cells. nih.gov

| Application | Successfully used to isolate telomeric DNA containing G-quadruplexes. | nih.govresearchgate.net |

Chemical Profiling of G-Quadruplex-Interacting Proteins

Building on the concept of a functionalized G4 ligand, a strategy known as co-binding-mediated protein profiling (CMPP) was developed to identify the proteins that interact with G-quadruplexes in living cells. nih.govresearchgate.net This chemical proteomics approach uses a specially designed pyridostatin probe to capture the G4 interactome. nih.govcam.ac.uk

The CMPP probe is a trifunctional pyridostatin derivative. oup.com It retains the core G4-binding structure of pyridostatin, but is also equipped with:

A photoreactive diazirine group for covalently crosslinking to nearby proteins upon UV light activation. nih.gov

A clickable alkyne handle for the subsequent attachment of a biotin tag, enabling purification of the crosslinked proteins. nih.govoup.com

This approach allows the probe to enter live cells and bind to endogenous G4 structures. Upon photoactivation, it crosslinks to co-binding or proximally located proteins. After cell lysis, the alkyne handle is used to attach biotin, and the entire complex (probe-G4-protein) can be isolated for protein identification by mass spectrometry. nih.govresearchgate.net

Using this CMPP strategy, researchers have identified hundreds of putative G4-interacting proteins from various functional classes in live human cells. nih.govcam.ac.uk This powerful technique provides a global snapshot of the G-quadruplex interactome, offering a chemical strategy to map the protein interactions of specific nucleic acid features within their native chromatin environment. nih.govresearchgate.net

Table 2: Components of the Co-Binding-Mediated Protein Profiling (CMPP) Probe

Component Function Reference
Pyridostatin (PDS) Core Selectively binds to G-quadruplex (G4) structures. nih.govresearchgate.net
Photoreactive Group (Diazirine) Covalently crosslinks to adjacent G4-interacting proteins upon UV irradiation. nih.govoup.com

| Click Handle (Alkyne) | Allows for the post-lysis attachment of a biotin tag for affinity purification. | nih.govoup.com |

Structure Activity Relationships and Advanced Pyridostatin Analogues

Systematic Variation of Side Chains and Functional Groups

The foundational structure of pyridostatin (B1662821), a N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide, offers a versatile scaffold for systematic chemical modifications. Researchers have explored the impact of altering side chains and introducing new functional groups on the molecule's ability to interact with and stabilize G4 structures. The core principle of these SAR studies involves maintaining the central aromatic core, which is crucial for π-π stacking interactions with the G-quartets of the G4 structure, while systematically modifying the peripheral side chains to fine-tune the molecule's properties. nih.gov

A significant study involved the synthesis of a library of 26 pyridostatin analogues where side chain lengths and chemical functionalities were methodically varied. nih.gov These modifications included altering the length of the aliphatic amine side chains attached to the quinoline (B57606) rings and introducing different functional groups to both the quinoline and the central pyridine (B92270) core. For instance, cationic, neutral, and even glycosidic side-chains have been incorporated to understand their influence on G4 recognition and cellular uptake. nih.gov The introduction of a chlorine atom onto the pyridine core or a fluorinated benzene (B151609) ring as a side chain was explored to potentially enhance interactions with G4 loops or alter the electronic properties of the central scaffold. nih.gov These systematic changes are crucial for modulating the in vitro stabilization potential of the analogues for G4s and their subsequent biological activity. nih.gov

Enhanced G-Quadruplex Binding Affinity and Selectivity of Analogues

A primary goal in developing pyridostatin analogues is to improve their binding affinity for G4 structures and their selectivity over more common duplex DNA. The structural design of pyridostatin, with its rigid aromatic rings linked by flexible amide bonds, allows it to adaptively match the G-tetrad planes, which is a key factor in its specific recognition of G4s. researchgate.netnih.gov The aliphatic amine side chains further contribute to binding affinity through electrostatic interactions and hydrogen bonding with the phosphate (B84403) backbone of the nucleic acid. researchgate.netnih.gov

Studies have demonstrated that many of the synthesized analogues exhibit a very high stabilization potential for telomeric G-quadruplex DNA, coupled with high selectivity over double-stranded DNA. nih.govnih.gov This selectivity is a critical feature, as it minimizes off-target effects on the vast amount of duplex DNA within the cell. The interaction is so specific that the N-H groups of the amide bonds in pyridostatin and its derivatives can form hydrogen bonds with the O6 atoms of the guanines in the G-tetrad, further enhancing binding affinity. researchgate.netnih.gov Modifications to the side chains have shown a direct impact on G4 stabilization. For example, increasing the side chain length on the quinoline moiety from two to three carbons generally leads to higher stabilization. nih.gov Conversely, certain modifications, such as methoxy-substitutions on both the pyridine core and quinoline side chains, nearly eliminated the G4 stabilization potential, highlighting the critical role of the side chains in this interaction. nih.gov

Development of Target-Specific Pyridostatin Derivatives (e.g., MitoPDS, PyPDS)

Building on the foundational SAR studies, research has progressed to the development of pyridostatin derivatives designed to target specific subcellular compartments or G4 structures. This has led to the creation of powerful molecular tools and potential therapeutic agents with enhanced specificity.

PyPDS is a notable derivative of pyridostatin. Its structure and interaction with G4 have been studied in detail, revealing how the rational assembly of rigid and flexible structural units can synergistically improve selectivity and affinity. researchgate.netnih.gov Another advanced derivative, SiR-PyPDS , incorporates a silicon-rhodamine (SiR) fluorophore, enabling real-time, single-molecule imaging of G4 structures within living cells. msstate.edu This tool has been instrumental in demonstrating that G4 formation is cell-cycle dependent and can be disrupted by inhibitors of transcription and replication. msstate.edu

A significant advancement in targeting specific organelles is the development of MitoPDS . This derivative was specifically designed to accumulate in mitochondria and selectively bind to mitochondrial DNA (mtDNA) G4s. nih.govbiorxiv.org The design of mitochondria-selective ligands often involves leveraging the high mitochondrial membrane potential. While many such ligands use a triphenylphosphonium scaffold, the development of molecules like MitoPDS represents a new approach using lipophilic, small-sized scaffolds with multiple positive charges to target both the mitochondrial membrane potential and mtDNA G4s. nih.govbiorxiv.org The targeting of mitochondrial G4s is of growing interest, as these structures are implicated in the regulation of mitochondrial gene expression and have been associated with mitochondrial disorders.

Biophysical Characterization of Pyridostatin Analogues (e.g., FRET-melting, Circular Dichroism)

A suite of biophysical techniques is employed to characterize the interaction between pyridostatin analogues and G4 structures. These methods provide quantitative data on binding affinity, stabilization, and structural changes induced by the ligand.

FRET-melting (Förster Resonance Energy Transfer-melting) assays are widely used to assess the ability of a ligand to stabilize G4 structures. In this assay, a G4-forming oligonucleotide is labeled with a FRET donor-acceptor pair. The melting of the G4 structure separates the fluorophores, leading to a change in the FRET signal. The melting temperature (Tm) is the temperature at which half of the structures are unfolded. An increase in Tm in the presence of a ligand indicates stabilization. The supporting information of a study on PyPDS and PDS provides FRET-melting curves showing their interaction with various G4s. researchgate.net

Circular Dichroism (CD) Spectroscopy is another indispensable tool for studying G4 structures. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral structure of macromolecules. G4s exhibit characteristic CD spectra depending on their topology (e.g., parallel, antiparallel, or hybrid). Binding of a ligand like pyridostatin can induce conformational changes in the G4 structure, which are reflected in the CD spectrum. For example, titration of pyridostatin into a solution of the c-MYC G-quadruplex resulted in a slight attenuation of the CD signal at 260 nm, which is characteristic of a parallel G4 conformation. biorxiv.org In some mutant sequences, pyridostatin binding induced a shift towards an antiparallel conformation, as indicated by the emergence of a peak around 290 nm. biorxiv.org

Together, these biophysical techniques provide a detailed picture of the interactions between pyridostatin analogues and G-quadruplexes, guiding the rational design of new derivatives with improved and more specific properties.

Emerging Research Directions and Future Perspectives

Elucidating the Full Spectrum of G-Quadruplex Targets in the Genome

While Pyridostatin (B1662821) is well-known for its ability to bind and stabilize G-quadruplex structures, the complete landscape of its genomic targets is still being mapped. Initial studies have identified potential G4-forming sequences in critical regions of the genome, such as in telomeres and the promoter regions of oncogenes like c-MYC and KRAS. aging-us.com It is estimated that the human genome contains over 10,000 potential G4 sequences, with high-throughput sequencing methods detecting up to 700,000 sites where G-quadruplexes can stall polymerase activity. aging-us.comnih.gov

Future research is focused on moving beyond theoretical predictions to experimentally verify the full range of G4 structures that Pyridostatin interacts with within the complex cellular environment. Advanced techniques such as ChIP-Seq (Chromatin Immunoprecipitation Sequencing) have been employed to create genome-wide maps of Pyridostatin's binding sites. nih.gov These studies have revealed that Pyridostatin induces DNA damage at specific genomic locations, which are not limited to telomeres but also include clusters of potential G4 sequences within the coding regions of genes like the proto-oncogene SRC. nih.govnih.gov

A significant finding from proteomics analysis is that Pyridostatin's influence on gene expression is more complex than simple G4 stabilization. In HeLa cells, for instance, Pyridostatin treatment led to the significant downregulation of 22 proteins and the upregulation of 16 proteins, with the genes for both groups containing numerous potential G4 sequences. nih.govoup.com This suggests that the biological outcome of Pyridostatin binding is context-dependent and not solely inhibitory. The ongoing challenge is to create a comprehensive, cell-type-specific atlas of Pyridostatin-G4 interactions to understand its diverse effects on gene regulation. mdpi.com

Investigating Pyridostatin's Role in Other Biological Processes

The stabilization of G-quadruplexes by Pyridostatin triggers a cascade of cellular events, and a major area of emerging research is to understand these downstream biological consequences beyond direct transcriptional modulation.

DNA Damage and Repair: A consistent observation is that Pyridostatin induces DNA damage, specifically DNA double-strand breaks (DSBs). aging-us.comnih.gov This effect is not random; rather, the damage is localized to genomic sites enriched in G-quadruplex structures. nih.govnih.gov The cellular response to this damage involves the activation of DNA damage response pathways. For instance, Pyridostatin activates the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the non-homologous end joining (C-NHEJ) repair pathway. bio-techne.comrndsystems.comembopress.org In cells deficient in BRCA1/2 proteins, which are crucial for homologous recombination repair, Pyridostatin-induced lesions are repaired by C-NHEJ. embopress.org This has led to investigations into synergistic treatments, where inhibiting DNA-PKcs enhances the anti-tumor activity of Pyridostatin in BRCA1/2-deficient cancers. embopress.org

Replication Stress and Cell Cycle Arrest: By stabilizing G4 structures, Pyridostatin creates roadblocks for the DNA replication machinery, leading to replication stress and the stalling of replication forks. embopress.org This, in turn, activates cell cycle checkpoints, resulting in cell cycle arrest. nih.govbio-techne.comrndsystems.com This mechanism is a key contributor to the anti-proliferative effects of the compound.

Neurobiology and Immune Response: The effects of Pyridostatin are also being explored in non-cancer contexts. In cultured neurons, Pyridostatin has been shown to induce neurotoxicity and promote the formation of DSBs. aging-us.comnih.gov It also downregulates the transcription of the Brca1 gene, which is vital for DSB repair, suggesting a potential role for G-quadruplexes in neurodegenerative processes. aging-us.comnih.gov Furthermore, in the context of BRCA1/2 deficiency, Pyridostatin can trigger a cGAS/STING-dependent innate immune response, opening up new avenues for its potential use in immunotherapy. embopress.org

Displacement of G4-Binding Proteins: Pyridostatin can also exert its effects by displacing natural proteins that bind to G-quadruplexes, such as transcription factors. nih.gov This competitive binding can disrupt normal gene expression and other G4-mediated biological processes, an area that remains largely to be explored.

Rational Design of Next-Generation Pyridostatin-Based Ligands with Enhanced Specificity

A significant thrust in current research is the rational design of new molecules based on the Pyridostatin scaffold. The goal is to develop next-generation ligands with improved affinity, selectivity, and pharmacological properties. Structural studies have provided a detailed understanding of how Pyridostatin and its derivatives interact with G-quadruplexes. nih.govacs.orgacs.org

The binding mechanism involves the planar aromatic rings of the molecule stacking on the G-tetrads, while flexible amide bonds allow the molecule to adapt to different G4 conformations. nih.govacs.orgacs.org The aliphatic amine side chains contribute to binding affinity through interactions with the phosphate (B84403) backbone of the DNA. nih.govacs.orgresearchgate.net

This structural knowledge forms the basis for the rational design of new analogues. Key design principles include:

Modifying the scaffold to enhance π-π stacking interactions with the G-tetrads. nih.govacs.org

Altering the side chains to improve interactions with the loops and grooves of different G4 topologies, thereby increasing specificity for a particular G-quadruplex over others. nih.govacs.org

Incorporating groups that can form hydrogen bonds with the G4 structure to further increase binding affinity. acs.org

Synthesizing derivatives that can distinguish between different G4 structures, for example, telomeric versus oncogene promoter G-quadruplexes. nih.govnih.gov

The synthesis and evaluation of various Pyridostatin analogues have already demonstrated the potential to create compounds with high stabilization capabilities and selectivity for G4 DNA over duplex DNA. nih.govcam.ac.ukrsc.org These efforts aim to produce novel therapeutics with greater potency and reduced off-target effects.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the specificity of pyridostatin pentahydrochloride as a G-quadruplex (G4) DNA stabilizer?

  • Methodological Answer : Use a combination of biophysical assays (e.g., circular dichroism spectroscopy or fluorescence resonance energy transfer) to confirm G4 stabilization. Pair this with functional assays, such as reporter systems containing G4-forming sequences versus non-G4 controls. For example, in vitro translation assays with luciferase reporters containing (GGA)₄ or (GGC)₄ sequences can quantify sequence-specific inhibition . Chromatin immunoprecipitation sequencing (ChIP-seq) can further identify genomic regions where pyridostatin induces DNA damage via G4 stabilization .

Q. How should researchers design dose-response experiments to assess pyridostatin's effects on cancer cell viability?

  • Methodological Answer : Conduct dose-ranging studies (e.g., 0.1–10 μM) in 2D and 3D cell culture models to account for microenvironmental differences. Use flow cytometry to analyze cell cycle arrest (e.g., G1/S phase blockade) and correlate with γ-H2AX staining to quantify DNA damage. Include controls with scrambled G4 sequences to confirm target specificity .

Q. What in vitro assays are suitable for evaluating pyridostatin's impact on transcription and translation?

  • Methodological Answer : Employ dual-luciferase reporter systems with G4-containing promoters (e.g., c-MYC) and non-G4 controls. Combine this with reverse transcription stalling assays to detect G4-induced transcriptional pausing. For translation studies, use ribosome profiling or polysome analysis to measure ribosomal stalling at G4 motifs .

Advanced Research Questions

Q. How can contradictory data on pyridostatin's efficacy in 2D vs. 3D cancer models be resolved?

  • Methodological Answer : Contradictions often arise from differences in drug penetration and cell-matrix interactions in 3D models. Use spheroids or organoids to mimic tumor architecture and quantify pyridostatin uptake via mass spectrometry. Validate findings with hypoxia markers (e.g., HIF-1α) and compare transcriptional profiles (RNA-seq) between models to identify microenvironment-dependent resistance mechanisms .

Q. What strategies are recommended to distinguish pyridostatin's on-target G4 effects from off-target interactions?

  • Methodological Answer : Use CRISPR/Cas9 to knock out helicases (e.g., FANCJ, WRN) that resolve G4 structures. If pyridostatin's effects are diminished in helicase-deficient cells, this confirms G4-dependent activity. Additionally, employ isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for G4 vs. duplex DNA .

Q. How should researchers address variability in pyridostatin-induced DNA damage across cell types?

  • Methodological Answer : Perform integrated multi-omics analysis (e.g., ChIP-seq for DNA damage markers, RNA-seq for stress-response pathways). Stratify results by cell type-specific DNA repair capacity (e.g., BRCA1/2 status) and correlate with telomere-associated G4 density via fluorescence in situ hybridization (FISH) .

Q. What computational tools can predict pyridostatin's binding to non-canonical G4 structures in genomic data?

  • Methodological Answer : Use algorithms like Quadron or G4Hunter to identify putative G4 motifs in target genes. Validate predictions with in-cellulo imaging using G4-specific probes (e.g., BG4 antibody) and cross-reference with pyridostatin-induced ChIP-seq damage sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.